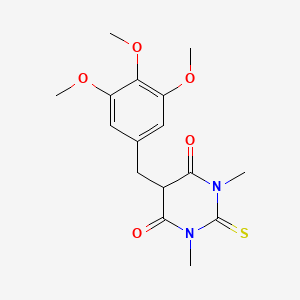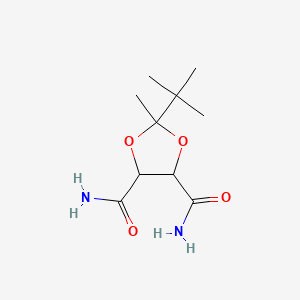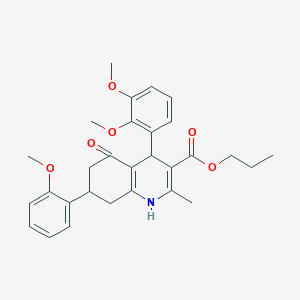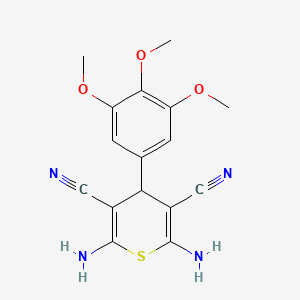![molecular formula C16H18FN3OS B11092664 N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 340006-79-3](/img/structure/B11092664.png)
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiadiazole ring with cyclohexanecarboxylic acid or its derivatives using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide stands out due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
340006-79-3 |
|---|---|
Molecular Formula |
C16H18FN3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14-19-20-16(22-14)18-15(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
InChI Key |
WJHUBUUMFMIVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B11092613.png)
![4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11092618.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
![1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11092635.png)
![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11092644.png)
![1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide](/img/structure/B11092651.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092670.png)
![7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one](/img/structure/B11092682.png)
